3-Anilino-2-nitroprop-2-enenitrile
Description
3-Anilino-2-nitroprop-2-enenitrile (C₉H₇N₃O₂) is a nitrile-containing compound featuring an anilino group (C₆H₅NH-) and a nitro (-NO₂) substituent on a prop-2-enenitrile backbone. This compound belongs to a class of α,β-unsaturated nitriles, which are widely used as intermediates in organic synthesis. Such derivatives are pivotal for constructing heterocyclic frameworks, including indoles, triazoles, and pyrazolo-pyrimidines, due to their electrophilic β-carbon and nitrile group reactivity .
Properties
CAS No. |
6123-71-3 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-anilino-2-nitroprop-2-enenitrile |
InChI |
InChI=1S/C9H7N3O2/c10-6-9(12(13)14)7-11-8-4-2-1-3-5-8/h1-5,7,11H |
InChI Key |
XQTKNXJTBQGMAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-nitroprop-2-enenitrile typically involves the reaction of aniline with 2-nitroprop-2-enenitrile. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of 3-Anilino-2-nitroprop-2-enenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-2-nitroprop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 3-amino-2-nitroprop-2-enenitrile.
Substitution: Formation of halogenated derivatives of the aniline group.
Scientific Research Applications
3-Anilino-2-nitroprop-2-enenitrile has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Anilino-2-nitroprop-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aniline group can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of 3-Anilino-2-nitroprop-2-enenitrile are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Electrophilic Reactivity: The nitro group in 3-Anilino-2-nitroprop-2-enenitrile enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks for heterocycle formation (e.g., indoles) .
Biological Activity: The thiazol ring in (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)prop-2-enenitrile introduces aromaticity and hydrogen-bonding capacity, making it suitable for targeting enzymes or receptors in biochemical assays .
Synthetic Utility: (E)-3-(3-nitrophenyl)prop-2-enenitrile lacks the anilino group, reducing its versatility in forming N-containing heterocycles compared to 3-Anilino-2-nitroprop-2-enenitrile. However, its simpler structure is advantageous in polymer chemistry .
Hydrogen-Bonding and Stability: The hydroxy group in (Z)-3-anilino-3-hydroxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile enables intramolecular hydrogen bonding, stabilizing the Z-configuration and influencing tautomerism .
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